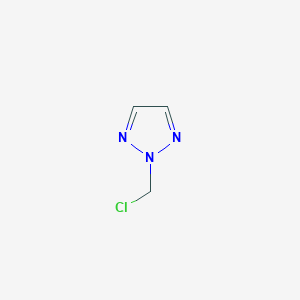2-(Chloromethyl)-2H-1,2,3-triazole
CAS No.: 80199-90-2
Cat. No.: VC2468586
Molecular Formula: C3H4ClN3
Molecular Weight: 117.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 80199-90-2 |
|---|---|
| Molecular Formula | C3H4ClN3 |
| Molecular Weight | 117.54 g/mol |
| IUPAC Name | 2-(chloromethyl)triazole |
| Standard InChI | InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2 |
| Standard InChI Key | PRGPKCHJKNCEOZ-UHFFFAOYSA-N |
| SMILES | C1=NN(N=C1)CCl |
| Canonical SMILES | C1=NN(N=C1)CCl |
Introduction
2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The presence of a chloromethyl group attached to the triazole ring enhances its reactivity, making it a versatile building block in organic synthesis. This compound is particularly noted for its applications in the synthesis of pharmaceuticals, agrochemicals, and materials with specific functionalities.
Synthesis Methods
The synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. These methods typically involve the formation of the triazole ring followed by the introduction of the chloromethyl group. The choice of synthesis route depends on the availability of starting materials and the desired yield and purity of the final product.
Applications in Organic Synthesis
2-(Chloromethyl)-2H-1,2,3-triazole is widely used in organic synthesis due to its ability to undergo various chemical transformations. It serves as a precursor for the synthesis of diverse heterocyclic compounds, including those with potential biological activities. The compound's reactivity allows it to participate in substitution and coupling reactions, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biological Activities and Medicinal Chemistry
Research has explored the potential of 2-(Chloromethyl)-2H-1,2,3-triazole in medicinal chemistry, particularly in the development of new therapeutic agents. Compounds containing the 1,2,3-triazole scaffold have been studied for their biological activities, including enzyme inhibition and potential applications in treating diseases such as cancer and neurodegenerative disorders. The triazole ring's unique properties make it an attractive scaffold for designing bioactive molecules.
Comparison with Other Triazole Derivatives
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1H-1,2,3-Triazole | Basic triazole ring | No substitutions |
| 4-Amino-1H-1,2,3-triazole | Contains an amino group | Enhanced reactivity |
| 5-Methyl-1H-1,2,3-triazole | Methyl substitution | Alters solubility and reactivity |
| 4-Chloro-1H-1,2,3-triazole | Chlorine substitution | Enhances biological activity |
| 2-(Chloromethyl)-2H-1,2,3-triazole | Chloromethyl group | Highly reactive, versatile in synthesis |
Research Findings and Future Directions
Recent studies have highlighted the potential of 1,2,3-triazole derivatives, including those with chloromethyl substitutions, in medicinal chemistry. These compounds have shown promise in inhibiting enzymes involved in various diseases and have been explored as leads for new therapeutic agents. Future research directions include further exploration of their biological activities and the development of more efficient synthesis methods to enhance their availability for pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume